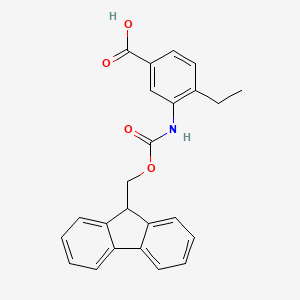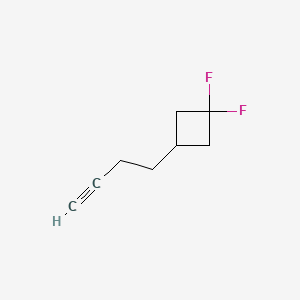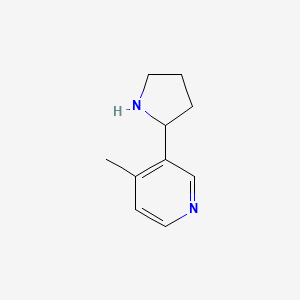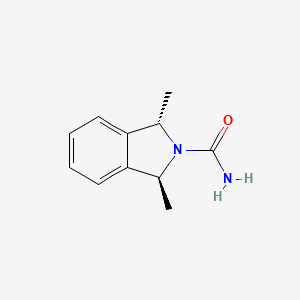![molecular formula C14H19BrO3 B13581852 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one is an organic compound that features a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the tert-butyl and methoxymethoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenyl ring. The tert-butyl group can be introduced using tert-butyl bromide in the presence of a base such as sodium hydroxide . The methoxymethoxy group is typically introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl ethanones, while oxidation can introduce ketone or aldehyde groups.
Scientific Research Applications
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine atom and other functional groups can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but lacks the methoxymethoxy group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a similar bromine and tert-butyl substitution but differs in the core structure.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar methoxymethoxy group but different overall structure.
Properties
Molecular Formula |
C14H19BrO3 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7H,8H2,1-5H3 |
InChI Key |
VIYDPRZAXXJBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


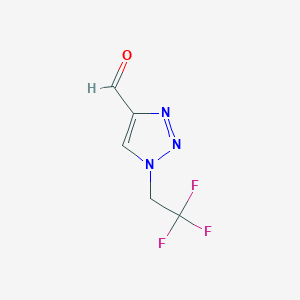
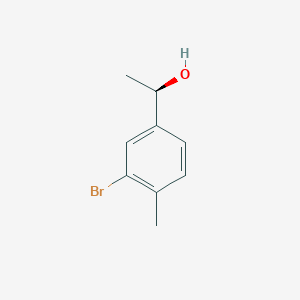
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
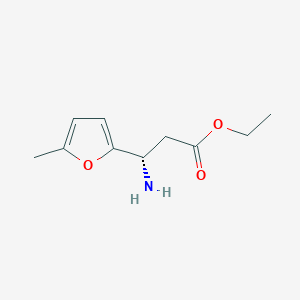
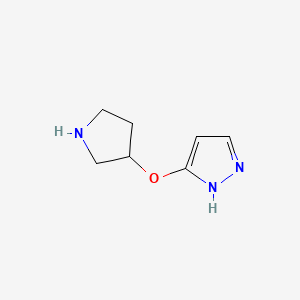

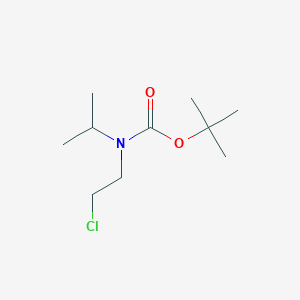

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
